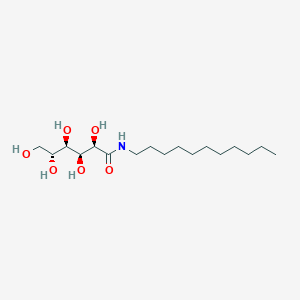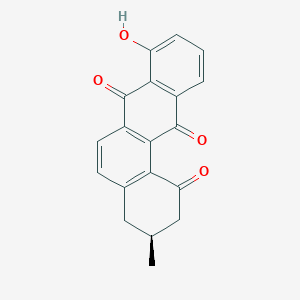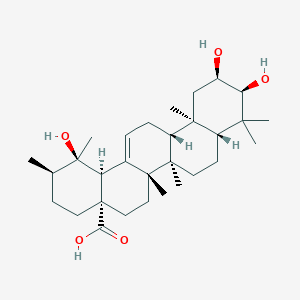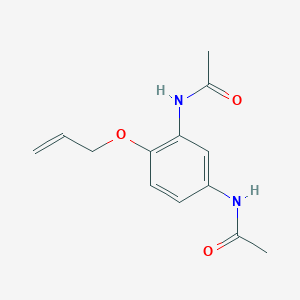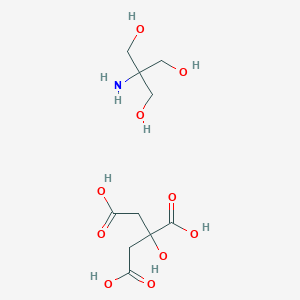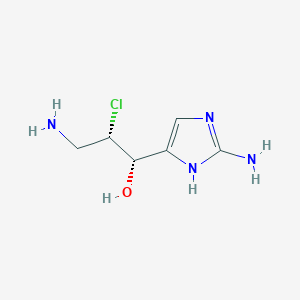
4-Chloro-N-methylpicolinamide
概要
説明
4-Chloro-N-methylpicolinamide, also known as 4-Chloro-N-methylpyridine-2-carboxamide, is a chemical compound with the molecular formula C7H7ClN2O . It is a white to very pale yellow crystal or powder . It is used as an intermediate in the synthesis of the clinical anticancer drug sorafenib, which is used to treat liver and kidney cell cancer .
Molecular Structure Analysis
The molecular weight of 4-Chloro-N-methylpicolinamide is 170.6 g/mol . The InChI code is 1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) and the InChI key is BGVBBMZMEKXUTR-UHFFFAOYSA-N . The canonical SMILES structure is CNC(=O)C1=NC=CC(=C1)Cl .Physical And Chemical Properties Analysis
4-Chloro-N-methylpicolinamide is a white to very pale yellow crystal or powder . It has a molecular weight of 170.60 g/mol .科学的研究の応用
Antitumor Agent Synthesis
4-Chloro-N-methylpicolinamide: has been utilized in the synthesis of novel compounds with potential antitumor properties. A study reported the creation of derivatives that were evaluated against various tumor cell lines, showing inhibition of proliferation at low micromolar concentrations . These derivatives could be significant in developing new cancer therapies.
Angiogenesis Inhibition
The same derivatives mentioned above have also demonstrated the ability to suppress angiogenesis, which is the formation of new blood vessels. This is particularly important in cancer treatment since tumors require blood vessels to grow and metastasize .
Apoptosis Induction
In the realm of cancer research, inducing apoptosis, or programmed cell death, is a key strategy. The synthesized derivatives of 4-Chloro-N-methylpicolinamide have shown effectiveness in triggering apoptosis in cancer cells, which could lead to promising treatments .
Organic Synthesis Intermediate
As an organic compound, 4-Chloro-N-methylpicolinamide serves as an intermediate in various chemical syntheses. It’s used in laboratory research and development processes, as well as in the synthesis of pharmaceuticals .
Pharmacological Research
This compound is involved in pharmacological research due to its role as a precursor in the synthesis of drugs. It’s particularly noted for its use in the production of Sorafenib, a medication used for the treatment of kidney and liver cancer .
Chemical Docking Studies
4-Chloro-N-methylpicolinamide: has been used in computational studies to understand its interactions with biological targets. For instance, docking studies have been performed to investigate its binding with the Aurora-B kinase, which is significant in the development of cancer treatments .
Material Safety and Handling Research
Research into the safety and handling of 4-Chloro-N-methylpicolinamide is crucial for its use in laboratory settings. Studies focus on its physical properties, safety classifications, and appropriate precautionary measures .
Drug Development Process
This compound is integral in the drug development process, especially as a building block for creating more complex molecules with therapeutic potential. Its role in the synthesis of various pharmacologically active compounds makes it valuable for medicinal chemistry research .
Safety And Hazards
The safety data sheet for 4-Chloro-N-methylpicolinamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
4-chloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBBMZMEKXUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363105 | |
| Record name | 4-Chloro-N-methylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-methylpicolinamide | |
CAS RN |
220000-87-3 | |
| Record name | 4-Chloro-N-methylpicolinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220000-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-methylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key step in the synthesis of the antitumor drug Sorafenib, and how is 4-Chloro-N-methylpicolinamide involved?
A1: A crucial step in the synthesis of Sorafenib is the production of the intermediate 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is synthesized through an aromatic nucleophilic substitution reaction using 4-Chloro-N-methylpicolinamide and 4-aminophenol. [] This highlights the role of 4-Chloro-N-methylpicolinamide as a key building block in Sorafenib synthesis. You can find more details about this synthesis in the paper "Improved Synthesis of Antitumor Drug Sorafenib". []
Q2: What are the advantages of the described synthesis method for Sorafenib?
A2: The paper emphasizes that the synthesis process, which involves 4-Chloro-N-methylpicolinamide, offers several advantages: []* Cost-effective materials: The starting materials are readily available and economical.* Operational Simplicity: The reaction steps are straightforward and easy to execute.* High Yield: The synthesis route leads to a significant amount of the final product, making it efficient.* Green Chemistry: The process aligns with green chemistry principles, minimizing environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




